3,5-Dichloro-4-methoxybenzoyl chloride
Description
Contextualization within Aromatic Acyl Chlorides in Contemporary Organic Synthesis
Aromatic acyl chlorides, with the general formula R-COCl where R is an aryl group, are a cornerstone of organic synthesis due to their high reactivity. google.comwikipedia.org They are derivatives of carboxylic acids where the hydroxyl group has been replaced by a chlorine atom, significantly enhancing the electrophilicity of the carbonyl carbon. This heightened reactivity makes them excellent acylating agents, readily reacting with a wide range of nucleophiles through a nucleophilic acyl substitution mechanism.
Common transformations involving acyl chlorides include:
Esterification: Reaction with alcohols to form esters. chemicalbook.com
Amidation: Reaction with amines to produce amides. chemicalbook.com
Friedel-Crafts Acylation: Electrophilic aromatic substitution to form ketones. wikipedia.org
Anhydride Formation: Reaction with carboxylates to yield acid anhydrides. chemicalbook.com
The reactivity of a specific aromatic acyl chloride is modulated by the electronic properties of the substituents on the aromatic ring. In the case of 3,5-Dichloro-4-methoxybenzoyl chloride, the two chlorine atoms at the meta positions act as electron-withdrawing groups through induction, further increasing the carbonyl carbon's electrophilicity. Conversely, the methoxy (B1213986) group at the para position is an electron-donating group through resonance. This electronic push-pull relationship fine-tunes the compound's reactivity, making it a specialized tool for synthetic chemists.
Academic Significance and Research Focus Areas
The academic significance of substituted benzoyl chlorides like this compound lies primarily in the study of reaction mechanisms and as intermediates for synthesizing molecules with specific biological or material properties. google.com The presence of both electron-donating and electron-withdrawing groups on the same ring makes these compounds excellent substrates for mechanistic studies, particularly in solvolysis reactions. nih.gov
Research has shown that the solvolysis of substituted benzoyl chlorides can proceed through a spectrum of mechanisms, from a bimolecular addition-elimination pathway (SN2-type) in nucleophilic solvents to a unimolecular ionization pathway (SN1-type) that forms a benzoyl cation intermediate in weakly nucleophilic media. nih.govresearchgate.net The specific substitution pattern of this compound influences which pathway is favored under given conditions, providing valuable data for physical organic chemistry research. nih.gov
Furthermore, this compound is a key intermediate in the synthesis of more complex molecules. Closely related structures, such as 3,5-dichlorobenzoyl chloride and 4-methoxybenzoyl chloride, are widely used as starting materials in the development of:
Pharmaceuticals: Including potential anti-cancer agents and antidiuretic hormone drugs. chemicalbook.comchemicalbook.comganeshremedies.com
Agrochemicals: As intermediates for herbicides and fungicides. google.com
Performance Polymers and Dyes: Where the substituted benzoyl moiety provides specific structural and electronic properties. wikipedia.orggoogle.com
The research focus is therefore on leveraging the unique reactivity of this compound to build molecular frameworks that are otherwise difficult to access, particularly in medicinal and materials science.
Historical Development of Research on Dichloromethoxybenzoyl Systems
Research into dichloromethoxybenzoyl systems is an extension of the broader historical development of substituted benzoyl chlorides, which began with the first preparation of benzoyl chloride itself from benzaldehyde (B42025) and chlorine. wikipedia.org The industrial synthesis of various substituted benzoyl chlorides evolved through several key methods that are still in use today. wikipedia.orggoogle.com
The primary route to an acyl chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent. wikipedia.org Therefore, the synthesis of this compound is intrinsically linked to the preparation of its precursor, 3,5-dichloro-4-methoxybenzoic acid. chemicalbook.comchemicalbook.comdcfinechemicals.com The synthesis of this precursor can be achieved from starting materials like 4-hydroxybenzoic acid through chlorination and subsequent methylation.
Historically, the industrial-scale synthesis of substituted benzoyl chlorides has explored various chlorination technologies. Patents describe methods starting from substituted toluenes, benzaldehydes, or benzoic acids. google.comgoogle.com For example, processes for producing 3,5-dichlorobenzoyl chloride have been developed starting from benzoyl chloride via sulfonation and subsequent chlorination/desulfonation, or from 5-chloroisophthaloyl chloride via decarbonylation at high temperatures. google.comgoogle.com The development of these methods reflects an ongoing effort to find cost-effective, high-yield, and environmentally acceptable routes to these important chemical intermediates. The study of specific systems like dichloromethoxybenzoyl chloride is driven by the demand for novel compounds in applied fields like drug discovery and crop protection. chemicalbook.comgoogle.com
Chemical Compound Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 29568-76-1 | nih.gov |
| Molecular Formula | C₈H₅Cl₃O₂ | nih.gov |
| Molecular Weight | 239.49 g/mol | nih.gov |
| Synonyms | Benzoyl chloride, 3,5-dichloro-4-methoxy- | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGDNQZKUVSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397026 | |
| Record name | 3,5-dichloro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29568-76-1 | |
| Record name | 3,5-dichloro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3,5 Dichloro 4 Methoxybenzoyl Chloride
Established Synthetic Routes for 3,5-Dichloro-4-methoxybenzoyl Chloride
The principal and most direct method for the preparation of this compound involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with a chlorinating agent.
Synthesis via 3,5-Dichloro-4-methoxybenzoic Acid and Thionyl Chloride
The reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride (SOCl₂) is a widely utilized method for the synthesis of this compound. doubtnut.com This reaction proceeds by converting the carboxylic acid's hydroxyl group into a more reactive acyl chloride. The process typically involves heating the carboxylic acid in the presence of thionyl chloride, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) to facilitate the reaction. rsc.orgchemicalbook.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. doubtnut.com While specific yields for this exact transformation are not extensively reported in publicly available literature, analogous reactions with substituted benzoic acids suggest that high yields are generally achievable under optimized conditions. researchgate.netresearchgate.net
For instance, a general procedure for the synthesis of aryl acid chlorides from aryl acids involves dissolving the acid in a solvent like dichloromethane (B109758) (CH2Cl2), adding oxalyl chloride (a related chlorinating agent) and a catalytic amount of DMF, and stirring at room temperature. chemicalbook.com A similar approach using thionyl chloride is common, often involving refluxing the neat mixture or using a solvent like toluene (B28343). google.com
Mechanistic Considerations of Carboxylic Acid Chlorination for Acyl Chloride Formation
The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves several key steps. Initially, the carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, which then acts as a nucleophile. The chloride ion attacks the carbonyl carbon of the protonated intermediate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating sulfur dioxide and hydrogen chloride to yield the final acyl chloride product. The formation of the gaseous byproducts makes this reaction thermodynamically favorable.
Precursor Synthesis and Derivatives
The primary precursor for the synthesis of this compound is 3,5-dichloro-4-methoxybenzoic acid.
Synthesis of 3,5-Dichloro-4-methoxybenzoic Acid
A common route to 3,5-dichloro-4-methoxybenzoic acid involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. One documented method involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with dimethyl sulfate (B86663) in the presence of potassium hydroxide. google.com In a specific example, a mixture of 3,5-dichloro-4-hydroxybenzoic acid and recycled 3,5-dichloro-4-methoxybenzoic acid is dissolved in water with potassium hydroxide. Dimethyl sulfate is then added dropwise while maintaining a basic pH. The resulting methyl 3,5-dichloro-4-methoxybenzoate precipitates and is filtered off. The filtrate is then acidified to precipitate the unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be reused. google.com This process highlights an efficient, industrial-style approach to maximize yield and recycle starting materials. google.com
Another laboratory-scale synthesis involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with methyl iodine in the presence of potassium carbonate in N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds at an elevated temperature to afford the corresponding methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, in high yield. chemicalbook.com Subsequent hydrolysis of the ester would yield the desired 3,5-dichloro-4-methoxybenzoic acid.
Table 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,5-dichloro-4-hydroxybenzoic acid | K₂CO₃, Methyl iodine | DMF | 80 °C | 3 h | 88% (of the methyl ester) | chemicalbook.com |
| 3,5-dichloro-4-hydroxybenzoic acid | Dimethyl sulfate, KOH | Water | 40 °C | 3 h | 105% (based on consumed starting material) | google.com |
Functional Group Interconversions Leading to this compound
While the chlorination of the corresponding carboxylic acid is the most direct route, other functional group interconversions are theoretically possible, though less commonly employed for this specific compound. For example, it is conceivable to synthesize the acyl chloride from the corresponding ester. A known method involves the reaction of tert-butyl esters with thionyl chloride at room temperature to selectively produce acid chlorides. nih.gov If a tert-butyl ester of 3,5-dichloro-4-methoxybenzoic acid were available, this could be a potential pathway. However, this is not a standard reported synthesis for this particular molecule.
Optimization of Reaction Conditions and Yields in Academic and Industrial Contexts
In both academic and industrial settings, the optimization of reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. For the synthesis of acyl chlorides from carboxylic acids using thionyl chloride, several factors can be adjusted.
The choice of solvent can influence the reaction rate and ease of workup. While the reaction can be run neat, solvents like dichloromethane, toluene, or chloroform (B151607) are often used. google.com The reaction temperature is another critical parameter. While some reactions proceed at room temperature, heating is often required to drive the reaction to completion in a reasonable timeframe. google.com
The use of a catalyst, such as DMF or a tertiary amine, can significantly accelerate the reaction. The order of addition of reagents has also been shown to impact the outcome. For instance, in related amide syntheses starting from a carboxylic acid and thionyl chloride, adding the carboxylic acid to a mixture of the amine and a base before the addition of thionyl chloride can lead to higher yields compared to adding the amine and base after the initial reaction of the acid and thionyl chloride. rsc.org
In an industrial context, process optimization also involves considering the cost and availability of starting materials, the ease of separation of the product from byproducts and unreacted starting materials, and the potential for recycling reagents and solvents. The method described in the patent for the synthesis of methyl 3,5-dichloro-4-methoxybenzoate, which includes recycling the unreacted methoxybenzoic acid, is a prime example of industrial optimization. google.com For the conversion to the acyl chloride, continuous flow processes could also be explored to improve safety, efficiency, and scalability.
Solvent Effects in Synthesis
The choice of solvent is critical in the synthesis of acyl chlorides, as it can influence reaction rate, yield, and the ease of product isolation. The solvent's role is dictated by the chosen chlorinating agent and the reaction conditions.
Excess Reagent as Solvent: In many preparations, particularly when using thionyl chloride, the reagent itself can serve as the solvent. chemicalbook.com A common procedure involves dissolving the precursor carboxylic acid, in this case, 3,5-dichloro-4-methoxybenzoic acid, directly into an excess of thionyl chloride and heating the mixture, often under reflux. chemicalbook.com This approach is efficient as it ensures a high concentration of the reactants. After the reaction is complete, the excess volatile thionyl chloride is typically removed under reduced pressure, often with the aid of an azeotrope.
Inert Solvents: When using other chlorinating agents like oxalyl chloride, or when stricter control over reaction conditions is needed, an inert solvent is employed. Chlorinated hydrocarbons such as dichloromethane (DCM) are frequently used. chemicalbook.comchemicalbook.com For instance, a documented synthesis of the closely related 3,5-dichlorobenzoyl chloride involves dissolving the corresponding aryl carboxylic acid in DCM before the dropwise addition of oxalyl chloride. chemicalbook.com The inert nature of DCM prevents it from reacting with the highly reactive acyl chloride product or the chlorinating agent.
Azeotropic Removal: Aromatic hydrocarbons like toluene are sometimes used during the workup phase. Following a reaction where excess thionyl chloride has been used as both reagent and solvent, toluene can be added and subsequently evaporated under vacuum. This process, known as azeotropic distillation, helps to efficiently remove the final traces of residual thionyl chloride from the crude product. chemicalbook.com
The following table summarizes the functions of different solvents in the synthesis of acyl chlorides from carboxylic acids, a methodology directly applicable to this compound.
| Solvent/Agent | Role in Synthesis | Typical Chlorinating Agent | Rationale |
| Thionyl Chloride | Reagent and Solvent | Thionyl Chloride | Simplifies the reaction setup by using a single substance for both roles. chemicalbook.com |
| Dichloromethane (DCM) | Inert Solvent | Oxalyl Chloride | Provides a reaction medium that does not interfere with the chlorinating agent or the product. chemicalbook.com |
| Toluene | Azeotropic Agent (Workup) | Thionyl Chloride | Facilitates the complete removal of excess volatile reagents post-reaction. chemicalbook.com |
Catalyst and Additive Utilization (e.g., N,N-Dimethylformamide)
The conversion of carboxylic acids to acyl chlorides, especially with thionyl chloride or oxalyl chloride, is often accelerated by the use of a catalyst. The most common and effective catalyst for this transformation is N,N-Dimethylformamide (DMF). youtube.comresearchgate.net
The catalytic role of DMF is central to the reaction mechanism. DMF is not merely a passive additive but an active participant that transforms the primary chlorinating agent into a more potent species. It reacts with thionyl chloride or oxalyl chloride to form a reactive intermediate known as a Vilsmeier reagent, which is an iminium (or imidoyl) chloride salt. youtube.comnih.gov
The proposed catalytic cycle proceeds as follows:
Formation of the Vilsmeier Reagent: DMF reacts with the chlorinating agent (e.g., SOCl₂) to form the chloroiminium chloride intermediate. youtube.com
Activation of the Carboxylic Acid: The Vilsmeier reagent is a powerful electrophile. The carboxylic acid attacks this reagent, leading to the formation of an O-acyl-isourea-like intermediate and regenerating the DMF catalyst.
Formation of the Acyl Chloride: This intermediate is unstable and collapses, releasing the final acyl chloride product along with gaseous byproducts. youtube.com
Even a catalytic or "dropwise" amount of DMF can significantly increase the reaction rate. youtube.comchemicalbook.com While other catalysts like phosphine (B1218219) oxides have been reported for certain deoxychlorinations, DMF remains the most widely used due to its high activity and accessibility. youtube.com
The table below outlines a representative synthetic protocol for an analogous compound, demonstrating the typical reagents and their roles.
Table of Synthetic Parameters for Acyl Chloride Formation Based on the synthesis of the analogous 3,5-Dichlorobenzoyl chloride
| Component | Example Reagent | Function | Reference |
| Precursor | 3,5-Dichlorobenzoic acid | Starting Material | chemicalbook.com |
| Chlorinating Agent | Oxalyl chloride or Thionyl chloride | Replaces hydroxyl group with chlorine | chemicalbook.comchemicalbook.com |
| Solvent | Dichloromethane (DCM) or neat Thionyl chloride | Reaction Medium | chemicalbook.comchemicalbook.com |
| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates the reaction via Vilsmeier reagent formation | chemicalbook.comnih.gov |
| Reaction Conditions | 0°C to reflux | Varies depending on reagent reactivity | chemicalbook.comchemicalbook.com |
Reaction Chemistry and Mechanistic Investigations of 3,5 Dichloro 4 Methoxybenzoyl Chloride
Acylation Reactions Mediated by 3,5-Dichloro-4-methoxybenzoyl Chloride
As an acyl chloride, this compound is a potent acylating agent, readily participating in reactions that introduce the 3,5-dichloro-4-methoxybenzoyl group into other molecules.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. pearson.compearson.com The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the acylated product. masterorganicchemistry.com This two-step process is often referred to as an addition-elimination mechanism. masterorganicchemistry.com
The reactivity of the benzoyl chloride towards nucleophiles is governed by the electronic effects of the substituents on the aromatic ring. stackexchange.com In the case of this compound:
Electron-withdrawing groups (EWGs): The two chlorine atoms at positions 3 and 5 are EWGs, which pull electron density away from the carbonyl carbon. This increases its electrophilicity and makes it more susceptible to attack by nucleophiles.
Electron-donating groups (EDGs): The methoxy (B1213986) group at position 4 is an EDG through resonance, which can push electron density towards the carbonyl carbon, slightly decreasing its electrophilicity.
However, the inductive effect of the two chlorine atoms generally outweighs the resonance effect of the single methoxy group, leading to a highly reactive acyl chloride. Common nucleophiles in these reactions include alcohols (to form esters), amines (to form amides), and water (to form the corresponding carboxylic acid). wikipedia.org For instance, the reaction with an amine proceeds via nucleophilic attack to form a benzamide (B126) derivative. pearson.com
Friedel-Crafts Acylation with Aromatic Substrates
This compound can be used in Friedel-Crafts acylation to introduce the acyl group onto another aromatic ring, forming a diaryl ketone. sigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comchemguide.co.uk
The mechanism proceeds in several steps:
Formation of the electrophile: The Lewis acid coordinates to the chlorine atom of the acyl chloride. sigmaaldrich.commasterorganicchemistry.com
Generation of the acylium ion: The carbon-chlorine bond cleaves to form a resonance-stabilized acylium ion. This ion is the active electrophile. sigmaaldrich.comlibretexts.org
Electrophilic attack: The acylium ion is attacked by the π-electrons of an electron-rich aromatic substrate. sigmaaldrich.com
Re-aromatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this step. libretexts.orgmasterorganicchemistry.com
A key advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is deactivated towards further substitution. This prevents polyacylation, which can be an issue in Friedel-Crafts alkylation. chemguide.co.uk The reaction is generally limited to aromatic compounds that are not strongly deactivated. sigmaaldrich.com
Nucleophilic Substitution at Aromatic Halogen Centers
Beyond the reactivity of the acyl chloride group, the two chlorine atoms on the benzene (B151609) ring can potentially undergo nucleophilic aromatic substitution (SNAr).
Reactivity of Chlorine Substituents in the Benzoyl Chloride Framework
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atoms). libretexts.orglibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comyoutube.com
In this compound, the situation is complex:
The acyl chloride group (-COCl) is a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack.
The chlorine atoms are also electron-withdrawing.
The methoxy group (-OCH₃) is an electron-donating group.
Displacement Reactions with Various Nucleophiles
The displacement of aryl halides can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netnih.gov However, the success of these reactions is highly dependent on the substrate's electronic properties. libretexts.orgmasterorganicchemistry.com
For a molecule like this compound, two competing reaction sites exist for a nucleophile: the highly reactive carbonyl carbon of the acyl chloride and the less reactive carbon atoms of the C-Cl bonds on the ring. In most cases, reaction at the acyl chloride will be overwhelmingly favored.
Displacement of the ring chlorines would likely require conditions where the acyl chloride functionality is first transformed or protected, or by using specific catalysts or highly reactive nucleophilic systems. For example, reactions of chloronitroarenes, which are activated for SNAr, proceed with various nucleophiles. nih.gov Without such strong activation, as in this compound, these displacement reactions are significantly more challenging.
Solvolysis Kinetics and Mechanistic Pathways
Solvolysis is a reaction where the solvent acts as the nucleophile. The study of the solvolysis kinetics of substituted benzoyl chlorides provides insight into the reaction mechanism. These reactions can proceed through a spectrum of mechanisms, ranging from a bimolecular nucleophilic substitution (SN2-like) to a unimolecular (SN1-like) pathway. nih.govresearchgate.net
SN2-like (Associative) Mechanism: In this pathway, the solvent molecule attacks the carbonyl carbon in the rate-determining step. This process is favored by strong nucleophilic solvents and by electron-withdrawing substituents on the benzoyl ring, which increase the electrophilicity of the carbonyl carbon. rsc.orgnih.gov
SN1-like (Dissociative) Mechanism: This pathway involves the formation of a benzoyl cation intermediate in the rate-determining step, which is then rapidly attacked by the solvent. rsc.org This mechanism is favored by highly ionizing, weakly nucleophilic solvents and by electron-donating substituents that can stabilize the positive charge of the carbocation intermediate. nih.govresearchgate.net
For this compound, the substituents present conflicting influences:
The two electron-withdrawing chlorine atoms would favor an associative (SN2) pathway by making the carbonyl carbon more electrophilic. rsc.org
The para-methoxy group is electron-donating through resonance and would stabilize a potential benzoyl cation, favoring a dissociative (SN1) pathway. nih.govrsc.org
Studies on similarly substituted benzoyl chlorides show this dual nature. For example, the solvolysis of p-methoxybenzoyl chloride shows evidence of a dominant cationic (SN1) channel, while those with deactivating groups tend to react via an SN2-like mechanism. nih.govrsc.org Hammett plots for the solvolysis of substituted benzoyl chlorides are often curved, indicating a change in mechanism or transition state character as the electronic nature of the substituent is varied. rsc.orguni.edu Given the substitution pattern of this compound, its solvolysis mechanism is likely highly dependent on the solvent system, potentially proceeding through a concerted, loose SN2 transition state or a pathway with significant SN1 character in very non-nucleophilic, ionizing solvents. nih.govrsc.org
Elucidation of S_N1 and S_N2 Mechanistic Spectrum
The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms ranging from a dissociative, stepwise S_N1-type pathway to an associative, concerted S_N2-type pathway. arkat-usa.org The specific mechanism for this compound depends on a delicate balance of factors, including the stability of the potential acylium cation intermediate, the strength of the nucleophile, and the properties of the solvent.
An S_N1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. libretexts.orgmasterorganicchemistry.com For benzoyl chlorides, this would be an acylium cation. The reaction rate in a pure S_N1 process is dependent only on the concentration of the substrate. masterorganicchemistry.compressbooks.pub Conversely, a concerted S_N2 mechanism involves a single step where the nucleophile attacks the electrophilic carbon as the leaving group departs. youtube.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub
For substituted benzoyl chlorides, electron-donating groups tend to stabilize the acylium cation, favoring a dissociative S_N1-like mechanism. arkat-usa.org For instance, 4-methoxybenzoyl chloride shows a tendency towards an S_N1 mechanism with significant nucleophilic solvent participation. rsc.org The methoxy group in this compound can donate electron density through resonance, which would stabilize the positive charge on the carbonyl carbon of the acylium ion. However, the two chlorine atoms at the 3 and 5 positions are strongly electron-withdrawing, which would destabilize the carbocation. This opposition suggests that the solvolysis of this compound likely proceeds through a mechanism that is intermediate between the S_N1 and S_N2 extremes, or potentially via concurrent pathways, with the exact position on the mechanistic spectrum being highly sensitive to the reaction conditions. arkat-usa.org Studies on related substituted benzyl (B1604629) chlorides show that adding electron-withdrawing meta-substituents to a 4-methoxybenzyl system can cause a shift in the transition state. nih.gov
Substituent Effects on Benzoyl Chloride Solvolysis
The electronic nature of substituents on the aromatic ring significantly impacts the rate and mechanism of solvolysis for benzoyl chlorides. The combined effects of the 4-methoxy and 3,5-dichloro substituents on the target molecule are a prime example of this influence.
Methoxy Group (CH₃O-) : The methoxy group at the para-position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, stabilizing a positive charge that develops on the benzoyl moiety during an S_N1-type reaction. This is seen in the solvolysis of 4-methoxybenzoyl chloride, which is considered to react via a dissociative process. arkat-usa.org
Chlorine Atoms (Cl-) : The chlorine atoms at the meta-positions are strongly electron-withdrawing through their inductive effect (-I effect) and weakly electron-donating through resonance (+R effect). Their primary influence is to withdraw electron density from the ring, which destabilizes the formation of a positively charged acylium intermediate.
The Hammett equation is a tool used to quantify the effect of meta- or para-substituents on the reactivity of benzene derivatives. nih.gov For the solvolysis of benzoyl chlorides, plots of the logarithm of the rate constants against Hammett σ constants can reveal changes in the reaction mechanism. arkat-usa.org In the case of this compound, the electron-donating methoxy group would accelerate an S_N1 reaction, while the two electron-withdrawing chloro groups would retard it. The net effect is a moderated reactivity compared to more simple substituted benzoyl chlorides. The presence of these competing groups makes the system sensitive to changes in reaction conditions, potentially allowing for a shift between dissociative and associative mechanisms. arkat-usa.org
Table 1: Relative Solvolysis Rates of Substituted Benzoyl Chlorides in 80% Aqueous Acetone at 25°C (Illustrative Data) This table is illustrative, based on general principles of substituent effects, as direct comparative data for this compound was not available in the search results.
| Substituent | Expected Effect on Acylium Cation Stability | Predicted Relative Rate (k_rel) |
|---|---|---|
| 4-NO₂ | Strongly Destabilizing | << 1 |
| H | Reference | 1 |
| 3,5-Dichloro-4-methoxy | Competing Effects (Destabilizing Cl, Stabilizing OMe) | ~1 |
| 4-CH₃ | Stabilizing | > 1 |
| 4-OCH₃ | Strongly Stabilizing | >> 1 |
Role of Acylium Cation Intermediates
In an S_N1-type mechanism, the rate-determining step is the formation of a planar acylium cation (R-C≡O⁺) intermediate upon the departure of the chloride leaving group. masterorganicchemistry.comyoutube.com The stability of this intermediate is paramount to the reaction rate. For this compound, the corresponding acylium cation would be [3,5-dichloro-4-methoxyphenyl]C≡O⁺.
The stability of this specific acylium ion is influenced by:
Resonance Stabilization by the Methoxy Group : The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the aromatic ring and towards the carbocationic center, significantly stabilizing the positive charge.
Inductive Destabilization by Chlorine Atoms : The highly electronegative chlorine atoms strongly withdraw electron density from the benzene ring through the sigma bonds. This inductive effect reduces the electron density available to stabilize the positive charge on the acylium carbon, thus destabilizing the intermediate.
Transformations Involving the Methoxy Group
The methoxy group of this compound is not merely a spectator in its chemistry; it can also participate in specific reactions.
Cleavage and Modification of the Methoxy Ether Linkage (e.g., Demethylation)
The ether linkage of the methoxy group is generally stable, but it can be cleaved under specific conditions to yield a phenol (B47542). This demethylation is a key transformation. While direct studies on this compound are not prevalent, methods used for similar methoxy-substituted aromatic compounds are applicable. For instance, Lewis acids like zirconium tetrachloride (ZrCl₄) have been used to achieve selective demethylation of trimethoxybenzene compounds. google.com This type of reaction often proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group. Applying this to this compound would likely result in the formation of 3,5-dichloro-4-hydroxybenzoyl chloride, a valuable intermediate for synthesizing other compounds.
Oxidative Transformations
The methoxy group can undergo oxidative transformations. A notable example is the exhaustive chlorination of the methyl group. A process has been described for the direct chlorination of 4-methoxybenzoyl chloride with molecular chlorine at high temperatures (150°C to 225°C) in the absence of a catalyst or radical initiator to produce 4-trichloromethoxybenzoyl chloride. google.com This reaction demonstrates that the methyl group of the methoxy substituent can be transformed into a trichloromethoxy group under vigorous conditions. It is plausible that this compound could undergo a similar transformation to yield 3,5-dichloro-4-(trichloromethoxy)benzoyl chloride.
Chemo- and Regioselectivity in Reactions
The principles of chemo- and regioselectivity are of paramount importance when a reagent has the potential to react with multiple functional groups or at different positions within a molecule. In the context of this compound, its reactions with polyfunctional nucleophiles, such as amino alcohols and polyols, are governed by a combination of electronic and steric factors, as well as the reaction conditions employed. The inherent reactivity of the acyl chloride group, influenced by the substituents on the aromatic ring, dictates the outcome of these selective transformations.
Chemoselectivity in Reactions with Amino Alcohols
In reactions with molecules containing both amino and hydroxyl groups, such as amino alcohols, this compound is expected to exhibit a high degree of chemoselectivity. Generally, the amino group is a stronger nucleophile than the hydroxyl group under neutral or slightly basic conditions. Consequently, N-acylation is the predominantly observed reaction, leading to the formation of an amide bond. This preference is attributed to the greater availability of the lone pair of electrons on the nitrogen atom for nucleophilic attack compared to the oxygen atom of the hydroxyl group.
Under strongly acidic conditions, the chemoselectivity can be reversed. In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates it towards acylation. nih.govbeilstein-journals.org This allows the less reactive hydroxyl group to act as the nucleophile, resulting in selective O-acylation and the formation of an ester. nih.govbeilstein-journals.org
Illustrative Data on Chemoselective Acylation:
While specific data for this compound is not extensively documented in publicly available literature, the general principles of chemoselective acylation can be illustrated with related systems. For instance, the selective acylation of amino alcohols often proceeds with high preference for N-acylation under standard conditions.
| Acyl Chloride | Substrate | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Benzoyl Chloride | Ethanolamine | CuO, Solvent-free, RT | N-Benzoylethanolamine | High (N-acylation) | tsijournals.com |
| Acetyl Chloride | L-Tyrosine | HCl, Acetic Acid, 0°C | O-Acetyl-L-tyrosine hydrochloride | High (O-acylation) | beilstein-journals.org |
| Pivaloyl Chloride | L-DOPA | CF3COOH, <0°C | 4-O-Pivaloyl-L-DOPA | High (O-acylation) | nih.gov |
Regioselectivity in Reactions with Polyols
When reacting with molecules containing multiple hydroxyl groups of different reactivity, such as primary and secondary alcohols in a polyol, this compound is expected to show regioselectivity. Steric hindrance plays a crucial role in these reactions. Primary alcohols are generally less sterically hindered than secondary alcohols, making them more accessible for nucleophilic attack. Therefore, acylation typically occurs preferentially at the primary hydroxyl group.
The use of hindered bases and specific reaction conditions can further enhance this selectivity. For example, a study on the selective acylation of a taxane (B156437) molecule, which contains multiple secondary hydroxyl groups, demonstrated that using a hindered base can achieve selective acylation at a specific secondary hydroxyl group. google.com In the context of carbohydrates, regioselective benzoylation of diols and polyols often favors the primary hydroxyl group. nih.gov For instance, one-step regioselective benzoylation of d-galactose (B84031) tetrols with benzoyl chloride at low temperatures yields 2,3,6-tri-O-benzoates, highlighting the nuanced interplay of steric and electronic effects. nih.gov
Illustrative Data on Regioselective Acylation of Diols:
The following table provides examples of the regioselective acylation of diols with benzoyl chloride and related acyl chlorides, demonstrating the preference for the less sterically hindered hydroxyl group.
| Acylating Agent | Substrate | Conditions | Major Product | Selectivity (Ratio) | Reference |
|---|---|---|---|---|---|
| Benzoyl Chloride | 2-Methylpentane-2,4-diol | TMEDA, -78°C | Monobenzoate at C4-OH | Selective for secondary OH | organic-chemistry.org |
| Butyryl Chloride | Amphiphilic Diol | Benzene, RT | Monoacylation at apolar site | 1.99:1 (apolar:polar) | acs.org |
| 1-Benzoylimidazole | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | DBU, MeCN, RT | 2-O-Benzoyl derivative | High regioselectivity | nih.gov |
Advanced Applications in Organic Synthesis and Medicinal Chemistry
Utilization in Active Pharmaceutical Ingredient (API) Synthesis
The chlorinated benzoyl chloride moiety is a significant structural component in many pharmaceutical compounds. nih.gov The presence of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making 3,5-Dichloro-4-methoxybenzoyl chloride a useful starting material in drug discovery. nih.gov
Benzothiazoles are a class of heterocyclic compounds that feature prominently in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govajol.infomdpi.com The synthesis of C-2 substituted benzothiazoles often involves the condensation of 2-aminothiophenols with various reagents, including acyl chlorides. nih.govnih.gov
In this context, this compound can serve as a key reactant. The general synthesis involves the reaction of a 2-aminothiophenol (B119425) with the acyl chloride, leading to the formation of an amide intermediate which then undergoes cyclization to form the benzothiazole (B30560) ring. This reaction introduces the 3,5-dichloro-4-methoxyphenyl group at the 2-position of the benzothiazole core. This specific substitution pattern is explored by medicinal chemists to modulate the therapeutic properties of the resulting benzothiazole derivative. mdpi.comnih.gov
Phenol (B47542) derivatives are another class of compounds with extensive biological importance, exhibiting activities such as antioxidant, antimicrobial, and anticancer effects. eurekaselect.comresearchgate.net this compound is a valuable tool for synthesizing specific phenol derivatives. It can react with phenolic compounds via esterification to form aryl esters.
Furthermore, it serves as a precursor for more complex phenol-containing molecules. For instance, related structures like 3-(3,5-dichloro-4-hydroxyphenoxy)phenol have been synthesized in multi-step processes where the dichlorinated phenolic core is a key component. mdpi.com Such diaryl ether structures are investigated for various applications, including the development of fluorogenic probes for detecting reactive oxygen species in biological systems. mdpi.com The reactivity of this compound allows for its incorporation into various scaffolds that can be later modified to yield biologically active phenols. nih.govnveo.org
As a reactive acylating agent, this compound is a versatile intermediate for creating a library of compounds for drug screening. sigmaaldrich.comganeshremedies.com The closely related compound, 3,5-dichlorobenzoyl chloride, is a known intermediate for medicines, including drugs for treating headaches and for balancing antidiuretic hormones. chemicalbook.comguidechem.comgoogle.com The introduction of the 3,5-dichloro-4-methoxybenzoyl group can lead to derivatives with unique pharmacological profiles. The synthesis of dichlorobenzamide derivatives from the reaction of 3,5-dichlorobenzoyl chloride with arylamines highlights a common pathway used in pharmaceutical development. researchgate.net This general utility is underscored by the importance of chlorinated compounds in the pharmaceutical industry, with over 250 FDA-approved drugs containing chlorine. nih.gov
Contribution to Agrochemical Development
The development of effective and selective agrochemicals is crucial for modern agriculture. Chlorinated aromatic compounds are integral to the design of many herbicides and pesticides.
3,5-Dichlorobenzoyl chloride is a documented and important intermediate in the production of pesticides and herbicides. chemicalbook.comgoogle.comgoogle.com It is a key building block for the synthesis of herbicides such as propyzamide (B133065) and oxaziclomefone. google.com The synthesis of these agrochemicals often involves the reaction of the acyl chloride with other chemical moieties to form the final active ingredient. For example, derivatives obtained from the reaction of 3,5-dichlorobenzoyl chloride with methionine have been shown to promote plant growth or act as insecticides. google.com Given its structural similarity, this compound serves a parallel role, allowing for the creation of new agrochemical candidates where the methoxy (B1213986) group can fine-tune the compound's efficacy, selectivity, and environmental profile. The synthesis of the herbicide dicamba, for instance, involves a dichlorinated benzoic acid intermediate, underscoring the importance of this structural class in agrochemistry. researchgate.net
Design and Synthesis of Novel Chemical Entities
The creation of novel molecules with unique properties is a cornerstone of chemical research. This compound provides a platform for synthesizing new chemical entities due to the high reactivity of its acyl chloride functional group. This group readily participates in a variety of chemical transformations, including:
Friedel-Crafts Acylation: Reaction with aromatic compounds to form new ketones.
Esterification: Reaction with alcohols and phenols to produce esters. nih.gov
Amidation: Reaction with primary and secondary amines to yield amides. researchgate.net
These reactions allow chemists to attach the 3,5-dichloro-4-methoxyphenyl moiety to a diverse range of molecular scaffolds. This modular approach is fundamental in combinatorial chemistry and drug discovery, enabling the rapid generation of new compounds for biological screening. For example, it can be used to create derivatives of natural products or to functionalize heterocyclic systems, leading to the discovery of compounds with novel anticancer or other therapeutic activities. mdpi.com The synthesis of quinclorac (B55369) derivatives for use as herbicides also showcases the strategy of using a core acid chloride to create a library of potential candidates. frontiersin.org
Preparation of Dichlorobenzamide Derivatives
The reaction of this compound with various primary or secondary amines is a primary route to synthesizing a diverse range of N-substituted 3,5-dichloro-4-methoxybenzamide (B14902987) derivatives. This nucleophilic acyl substitution reaction is fundamental in creating building blocks for pharmaceuticals and agrochemicals. khanacademy.orghud.ac.uk
The general synthesis involves dissolving the benzoyl chloride in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or Cyrene™, and then introducing the desired amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. hud.ac.ukresearchgate.netresearchgate.net The reaction typically proceeds smoothly at temperatures ranging from 0 °C to 60 °C, yielding the corresponding amide in good to excellent yields. hud.ac.ukresearchgate.net The specific conditions can be tailored based on the reactivity of the amine. For instance, reactions with arylamines may require moderate heating to achieve completion. researchgate.netchemicalbook.com
Table 1: Illustrative Synthesis of Dichlorobenzamide Derivatives
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Product Class |
|---|---|---|---|---|---|
| This compound | Primary/Secondary Amine | DMF, Toluene (B28343), Cyrene™ | Pyridine, Triethylamine | 0-60 °C | N-substituted-3,5-dichloro-4-methoxybenzamide |
This table represents a generalized reaction scheme based on established chemical principles for amide synthesis from acyl chlorides. khanacademy.orghud.ac.ukchemicalbook.com
The resulting dichlorobenzamide scaffold is a key feature in various biologically active compounds, and this synthetic route provides an efficient means to access a library of derivatives for further investigation.
Synthesis of Thioamide and Thiadiazole-Containing Compounds
The utility of this compound extends to the synthesis of sulfur-containing heterocycles, which are prominent in medicinal chemistry.
Thioamide Synthesis: Thioamides are typically prepared from their corresponding amide precursors. Therefore, the synthesis is a two-step process starting from this compound.
Amide Formation: First, the benzoyl chloride is reacted with an appropriate amine (or ammonia) to form the corresponding 3,5-dichloro-4-methoxybenzamide, as described in section 4.3.1.
Thionation: The carbonyl group of the resulting amide is then converted to a thiocarbonyl group. nih.gov The most common and effective method for this transformation is the use of a thionating agent, with Lawesson's reagent being a prominent example. beilstein-journals.orgmdpi.comorganic-chemistry.orgresearchgate.net The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene or xylene. beilstein-journals.orgmdpi.com This process efficiently replaces the oxygen atom of the carbonyl with a sulfur atom to yield the desired 3,5-dichloro-4-methoxythiobenzamide. nih.gov
Thiadiazole Synthesis: 1,3,4-Thiadiazoles can be synthesized from thioamides through oxidative cyclization. One common method involves the reaction of a thioamide with a hydrazonoyl chloride in the presence of a base. researchgate.net Alternatively, thiosemicarbazides, which can be formed from the reaction of an acyl chloride derivative with thiosemicarbazide, can undergo cyclization to form aminothiadiazoles. nih.gov For example, the oxidative cyclization of thiosemicarbazones with reagents like ferric chloride is a known route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov
This multi-step pathway, starting from this compound, provides access to complex heterocyclic systems valued for their diverse pharmacological activities. nih.gov
Formation of Complex Polycyclic Systems (e.g., Tetrahydroisoquinoline derivatives)
This compound is an essential building block for constructing complex polycyclic frameworks such as tetrahydroisoquinolines (THIQs). The Pictet-Spengler reaction is a cornerstone of this synthesis. wikipedia.orgnih.gov The process generally follows these steps:
Amide Formation: The benzoyl chloride is first reacted with a β-phenylethylamine derivative to form the corresponding N-phenylethyl-benzamide.
Amide Reduction: The amide is then reduced to the corresponding secondary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
Cyclization (Pictet-Spengler Reaction): The resulting N-(phenylethyl)benzylamine derivative undergoes an intramolecular cyclization reaction with an aldehyde or ketone, catalyzed by an acid (such as hydrochloric acid or trifluoroacetic acid). wikipedia.orgd-nb.info This key ring-closing step forms the tetrahydroisoquinoline core. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to close the new heterocyclic ring. wikipedia.orgd-nb.info
This synthetic strategy, known as the Pictet-Spengler tetrahydroisoquinoline synthesis, is particularly effective when using electron-rich phenyl groups and often requires heating with strong acids to proceed efficiently. wikipedia.org The resulting complex structures are scaffolds for numerous alkaloids and pharmacologically active molecules. nih.gov
Applications in Material Science and Polymer Chemistry
The reactivity and rigid structure of this compound make it a valuable monomer for creating advanced materials and specialty polymers.
Building Block for Specialty Polymers
This compound can be utilized in the synthesis of high-performance polymers, particularly poly(amide-imide)s (PAIs). rsc.orgntu.edu.tw These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.
In this context, the benzoyl chloride moiety is typically first converted into a diacid monomer. For example, a related compound, trimellitic anhydride, is reacted with a diamine to create a diimide-diacid monomer. ntu.edu.tw This diacid can then undergo polycondensation with various aromatic diamines. rsc.orgresearchgate.net The polymerization is often carried out using the phosphorylation technique, which employs triphenyl phosphite (B83602) and pyridine as condensing agents in a solvent like N-methyl-2-pyrrolidone (NMP) with calcium chloride. ntu.edu.twresearchgate.net
The resulting poly(amide-imide)s incorporate the rigid, halogenated aromatic structure from the original benzoyl chloride, which can enhance properties such as glass transition temperature and flame retardancy. These polymers are often soluble in aprotic organic solvents, allowing them to be cast into transparent, flexible, and tough films suitable for applications in electronics and aerospace. rsc.orgntu.edu.tw
Table 2: Polymerization Data for Related Poly(amide-imide)s
| Diimide-Diacid Monomer | Diamine Reactant | Polymerization Method | Resulting Polymer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) |
|---|---|---|---|---|---|
| 1,4-bis(trimellitimido)-2,5-dichlorobenzene | Various Aromatic Diamines | Phosphorylation Polycondensation | Poly(amide-imide) | 0.88–1.27 | 92–127 |
Data sourced from studies on structurally similar diimide-diacid monomers to illustrate the properties of resulting polymers. rsc.orgntu.edu.tw
Modification of Surfaces for Functional Materials (e.g., OLEDs)
The acyl chloride functional group is highly reactive toward nucleophiles like hydroxyl (-OH) and amine (-NH₂) groups, which are often present on the surfaces of substrates such as metal oxides (e.g., indium tin oxide, ITO) or polymer films. This reactivity allows this compound to act as a molecular linker or surface modifier.
By anchoring this molecule to a surface, its properties—such as hydrophobicity, energy levels, and charge-injection capabilities—can be precisely tuned. In the field of organic light-emitting diodes (OLEDs), modifying the surface of electrodes or charge-transport layers is crucial for improving device efficiency and lifetime. Attaching a layer of molecules containing the 3,5-dichloro-4-methoxyphenyl moiety can alter the work function of an electrode or improve the interfacial contact between different layers in the OLED stack. This can lead to more efficient injection of charge carriers (electrons and holes), resulting in better device performance. While specific examples for this exact compound in OLEDs are not widespread, the principle of using reactive acyl chlorides for surface functionalization is a well-established strategy in materials science.
Derivatives and Analogues: Structure Reactivity Relationships and Synthetic Explorations
Synthesis and Reactivity of Direct Derivatives of 3,5-Dichloro-4-methoxybenzoyl Chloride
The acyl chloride group is a versatile functional group that readily reacts with various nucleophiles to form a range of derivatives. The presence of the dichloro and methoxy (B1213986) substituents on the benzene (B151609) ring influences the reaction conditions and the properties of the resulting products.
Benzamide (B126) derivatives are commonly synthesized through the reaction of a benzoyl chloride with a primary or secondary amine. In the case of this compound, the reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.
A general synthetic approach for forming benzamide derivatives involves reacting this compound with an appropriate amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. While specific studies on this compound are not widely documented, the synthesis of analogous 3,5-dichlorobenzamide (B1294675) derivatives provides a relevant model. For instance, the reaction of 3,5-dichlorobenzoyl chloride with various arylamines in N,N'-dimethylformamide (DMF) at 60°C has been shown to produce a series of dichlorobenzamide derivatives in good yields. researchgate.netchemicalbook.comresearchgate.net
The reaction can be represented as follows:
C₈H₅Cl₃O₂ + RNH₂ → C₁₅H₁₂Cl₂N₂O₂ + HCl
The reactivity of the amine and the specific reaction conditions can influence the yield and purity of the resulting benzamide. The electron-donating methoxy group in this compound, compared to 3,5-dichlorobenzoyl chloride, may slightly decrease the reactivity of the acyl chloride towards nucleophilic attack.
The synthesis of esters from this compound can be achieved by reacting it with an alcohol. This esterification reaction is a classic example of nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to act as a scavenger for the HCl generated.
A well-established method for ester synthesis from acid chlorides is the Yamaguchi esterification, which involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, followed by reaction with an alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org A similar principle applies to the direct reaction of this compound with an alcohol.
The general reaction is:
C₈H₅Cl₃O₂ + ROH → C₉H₈Cl₂O₃ + HCl
The addition of a base is crucial for driving the reaction to completion by neutralizing the acid byproduct. nih.gov The stability and utility of the resulting esters, such as the 4-methoxybenzyl (PMB) esters, make them valuable in various synthetic applications. nih.gov
Beyond amides and esters, this compound can participate in other acylation reactions, most notably Friedel-Crafts acylation. In this type of electrophilic aromatic substitution, the benzoyl chloride is activated by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a highly electrophilic acylium ion. masterorganicchemistry.comorganic-chemistry.org This acylium ion then attacks an aromatic ring, leading to the formation of a new carbon-carbon bond and an aryl ketone. masterorganicchemistry.comorganic-chemistry.org
The reaction with benzene, for example, would yield (3,5-dichloro-4-methoxyphenyl)(phenyl)methanone. The reaction conditions, including the choice of Lewis acid and solvent, are critical for the success of Friedel-Crafts acylation. google.com
Furthermore, reactions with other nucleophiles are possible. For instance, reaction with thiols would be expected to yield thioesters, following a similar mechanism to ester formation. The relative reactivity of different nucleophiles towards acylation can vary, with primary amines generally being highly reactive. researchgate.net
Comparative Studies with Related Benzoyl Chlorides
4-Methoxybenzoyl chloride (anisoyl chloride) serves as a useful model system for understanding the influence of an electron-donating methoxy group. The methoxy group at the para-position donates electron density to the benzene ring through resonance, which can make the aromatic ring more susceptible to electrophilic attack. However, this electron donation also slightly reduces the electrophilicity of the carbonyl carbon, making it somewhat less reactive towards nucleophiles compared to unsubstituted benzoyl chloride.
Despite this, 4-methoxybenzoyl chloride is a reactive acylating agent, widely used in the synthesis of various esters and amides. nih.gov It is known to react with alcohols, amines, and other nucleophiles under standard acylation conditions. nih.gov For example, it is used in the Friedel-Crafts acylation of anisole, demonstrating its utility in forming ketone derivatives. nih.gov
In contrast to the electron-donating nature of the methoxy group, the chlorine atoms in 3,5-dichlorobenzoyl chloride are strongly electron-withdrawing through their inductive effect. This effect significantly increases the positive partial charge on the carbonyl carbon, making 3,5-dichlorobenzoyl chloride a highly reactive acylating agent.
The enhanced electrophilicity of 3,5-dichlorobenzoyl chloride facilitates its reaction with a wide range of nucleophiles, including arylamines, to form stable amide derivatives. researchgate.netchemicalbook.comresearchgate.net Numerous synthetic routes have been developed for 3,5-dichlorobenzoyl chloride, reflecting its importance as a chemical intermediate. google.com
When comparing the two, this compound represents an intermediate case. The electron-withdrawing effects of the two chlorine atoms are tempered by the electron-donating resonance effect of the para-methoxy group. This electronic balance results in a moderated reactivity that is generally lower than that of 3,5-dichlorobenzoyl chloride but potentially higher than that of 4-methoxybenzoyl chloride, depending on the specific reaction and nucleophile.
Influence of Different Substituents (e.g., Methyl vs. Methoxy at C4)
The reactivity of the acyl chloride functional group in benzoyl chloride derivatives is significantly modulated by the electronic properties of the substituents on the aromatic ring. The case of this compound, when compared to its 4-methyl analogue, 3,5-dichloro-4-methylbenzoyl chloride, provides a clear illustration of these effects. The primary difference lies in the electronic nature of the methoxy (-OCH₃) versus the methyl (-CH₃) group at the C4 position.
The methoxy group is a powerful electron-donating group through resonance (+R effect), where its lone pair of electrons can delocalize into the benzene ring. This donation of electron density partially counteracts the strong electron-withdrawing inductive effects (-I effect) of the two chlorine atoms at the C3 and C5 positions. The increased electron density on the ring reduces the electrophilicity of the carbonyl carbon in the acyl chloride group. nih.gov Consequently, this compound is less reactive towards nucleophiles compared to analogues lacking such a strong electron-donating group. nih.govmdpi.com
In contrast, the methyl group in 3,5-dichloro-4-methylbenzoyl chloride is a weak electron-donating group through hyperconjugation and induction (+I effect). Its ability to donate electron density is substantially weaker than the resonance effect of the methoxy group. Therefore, the reactivity of 3,5-dichloro-4-methylbenzoyl chloride is predominantly dictated by the two powerfully electron-withdrawing chlorine atoms. nih.gov These chlorine substituents enhance the electrophilicity of the carbonyl carbon, making the molecule highly reactive in nucleophilic acyl substitution reactions. nih.gov
The solvolysis rates of substituted benzoyl chlorides are a good measure of their reactivity. Studies on related substituted benzyl (B1604629) chlorides show that an electron-donating group like methoxy at the para-position (C4) can significantly stabilize the transition state leading to a carbocation intermediate, thereby influencing the reaction mechanism and rate. mdpi.com Conversely, the presence of only electron-withdrawing groups tends to favor a more direct displacement mechanism.
A summary of the electronic influence of these C4 substituents is presented below.
| Attribute | C4-Methoxy Group (-OCH₃) | C4-Methyl Group (-CH₃) |
| Primary Electronic Effect | Strong Resonance Donor (+R) | Weak Inductive Donor (+I) |
| Influence on Carbonyl Carbon | Decreases electrophilicity | Minor effect; reactivity dominated by chloro groups |
| Overall Reactivity | Reduced due to electron donation | Enhanced due to dominant electron withdrawal by chlorine atoms |
| Reaction Mechanism Tendency | May favor mechanisms with carbocation character (e.g., SN1-like) mdpi.com | Favors nucleophilic acyl substitution (addition-elimination) |
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies in Derived Compounds
While comprehensive Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies on compounds derived specifically from this compound are not extensively documented in publicly available research, valuable insights can be drawn from analogous structures containing the 3,5-dichloro-4-substituted phenyl moiety. These studies are critical in fields like medicinal chemistry and materials science for optimizing the performance of new molecules.
A pertinent example involves SAR studies on analogues of INT131, a compound with a 3,5-dichloro-4-(quinolin-3-yloxy)phenyl core, which acts as a partial agonist of the peroxisome proliferator-activated receptor γ (PPARγ), a target for type 2 diabetes therapeutics. nih.govnih.gov Although these compounds are benzenesulfonamides and not benzamides, the principles of how substituents on the dichlorinated phenyl ring and adjacent moieties affect biological activity are highly relevant.
In the study of INT131 analogues, researchers synthesized a series of compounds to probe how structural modifications influenced transcriptional potency for PPARγ. nih.gov Key findings from this SAR study include:
The Sulfonamide Linker: This part of the molecule was determined to be critical for biological activity.
Substitutions on the Adjacent Benzene Ring (Ring A): Electron-withdrawing groups (e.g., F, Cl, Br) on the second benzene ring (the benzenesulfonamide (B165840) part) were associated with higher transcriptional activity. For example, replacing these with electron-donating methyl groups diminished the activity. nih.gov
Position of Substituents: Halogen substitutions at position 4 of the adjacent ring were particularly effective, potentially forming a halogen bond with the backbone nitrogen of a key amino acid (Phe282) in the receptor's ligand-binding pocket. nih.gov
The data below summarizes the findings for selected analogues, demonstrating the structure-activity relationships.
| Compound | Ring A Substituents | PPARγ Activity (EC₅₀, nM) | Key SAR Observation |
| INT131 (1) | 2,4-dichloro | 4 | High potency with electron-withdrawing groups. nih.govnih.gov |
| Analogue 10 | 4-bromo, 2,5-difluoro | - | Br at position 4 allows for halogen bonding and better packing. nih.gov |
| Analogue 14 | 2,4,6-trimethyl | Diminished Activity | Electron-donating groups reduce activity compared to electron-withdrawing groups. nih.gov |
These findings underscore a common principle in drug design: the electronic nature and spatial arrangement of substituents are paramount for effective interaction with a biological target. For hypothetical derivatives of this compound, such as amides or esters, similar SAR principles would apply. The activity of such compounds in a biological system would likely depend on the nature of the group attached to the carbonyl, with its size, polarity, and hydrogen-bonding capacity influencing the binding affinity to a target protein or receptor.
Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 4 Methoxybenzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3,5-dichloro-4-methoxybenzoyl chloride, the ¹H NMR spectrum is expected to be relatively simple.
Aromatic Protons: Due to the symmetrical substitution pattern on the benzene (B151609) ring, the two protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single sharp singlet in the aromatic region of the spectrum. The electron-withdrawing effects of the two chlorine atoms and the carbonyl chloride group would shift this signal downfield.
Methoxy (B1213986) Protons: The methoxy group (-OCH₃) contains three equivalent protons, which will also produce a sharp singlet. This signal would appear further upfield compared to the aromatic protons.
For comparison, the ¹H NMR spectrum of the related compound 4-methoxybenzoyl chloride shows aromatic protons as two doublets (due to para-substitution) and a methoxy singlet. chemicalbook.com The aldehyde analog, 3,5-dichlorobenzaldehyde , displays a singlet for the aldehydic proton around 9.93 ppm and two aromatic signals, a triplet and a doublet, due to the different coupling environment. chemicalbook.com
Derivatization of this compound, for instance by forming amides, introduces new proton signals and can alter the shifts of the existing ones. For example, in N-arylbenzamide derivatives of the related 3,5-dichlorobenzoyl chloride , the amide N-H proton signal appears, and the aromatic signals of the newly introduced aryl group add complexity to the spectrum.
Table 1: Expected ¹H NMR Data for this compound and Comparative Data for Related Compounds
| Compound | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic H-2, H-6 | Downfield (e.g., 7.8-8.2) | Singlet (s) |
| Methoxy (-OCH₃) | Upfield (e.g., 3.9-4.1) | Singlet (s) | |
| 4-Methoxybenzoyl chloride chemicalbook.com | Aromatic Protons | ~6.9-8.0 | Multiplet (m) |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | |
| 3,5-Dichlorobenzaldehyde chemicalbook.com | Aldehyde (-CHO) | ~9.93 | Singlet (s) |
| Aromatic H-2, H-6 | ~7.74 | Doublet (d) | |
| Aromatic H-4 | ~7.60 | Triplet (t) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
For this compound, the following signals are anticipated:
Carbonyl Carbon: The carbon of the benzoyl chloride group (-COCl) is highly deshielded and will appear significantly downfield (typically in the 165-175 ppm range).
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the aromatic carbons:
C-1 (ipso-carbon attached to the -COCl group)
C-2 and C-6 (equivalent carbons attached to hydrogen)
C-3 and C-5 (equivalent carbons attached to chlorine)
C-4 (carbon attached to the methoxy group)
Methoxy Carbon: The carbon of the methoxy group will appear at the most upfield position.
Data from analogous compounds supports these predictions. For instance, in 4-methoxybenzoyl chloride , the carbonyl carbon appears around 167 ppm, while the aromatic and methoxy carbons resonate at shifts characteristic of their electronic environments. chemicalbook.com Similarly, the ¹³C NMR spectrum of 3,5-dichlorobenzoyl chloride provides reference points for the chemical shifts of carbons in a dichlorinated benzene ring attached to a carbonyl chloride. chemicalbook.com
Table 2: Expected ¹³C NMR Data for this compound and Comparative Data for Related Compounds
| Compound | Carbon Type | Expected Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O) | 165-175 |
| Aromatic (C-Cl) | 130-140 | |
| Aromatic (C-O) | 155-165 | |
| Aromatic (C-H) | 125-135 | |
| Aromatic (C-C=O) | 130-140 | |
| Methoxy (-OCH₃) | 55-65 | |
| 4-Methoxybenzoyl chloride chemicalbook.com | Carbonyl (C=O) | ~167 |
| Aromatic Carbons | ~114-164 | |
| Methoxy (-OCH₃) | ~55 | |
| 3,5-Dichlorobenzaldehyde rsc.org | Aldehyde (C=O) | ~189 |
| Aromatic Carbons | ~127-138 |
While ¹H and ¹³C NMR provide fundamental structural data, advanced 2D NMR techniques are often employed for definitive structural confirmation, especially for complex derivatives.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the signals for the aromatic C-H and the methoxy C-H units.
COSY (Correlation Spectroscopy): While not particularly informative for the parent compound due to the lack of proton-proton coupling, it is invaluable for its derivatives, helping to trace the spin systems within different aromatic rings or alkyl chains.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. A NOESY spectrum could show a correlation between the methoxy protons and the aromatic protons at C-2/C-6, confirming their spatial closeness.
These advanced methods are crucial when the benzoyl chloride is reacted to form more complex structures, such as amides or esters with multiple aromatic or aliphatic moieties, helping to piece together the final molecular architecture.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, common characteristics of derivatives of this compound (e.g., its corresponding carboxylic acid or amide derivatives). The parent benzoyl chloride itself is highly reactive and may hydrolyze to the corresponding benzoic acid in the presence of protic solvents used in ESI.
In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For derivatives like 3,5-dichloro-4-methoxybenzoic acid, the [M-H]⁻ ion would be prominent. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of complex mixtures followed by detailed structural analysis of the individual components. This is particularly useful for analyzing reaction mixtures or identifying derivatives.
In an LC-MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ of a derivative) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions (fragments). The resulting fragmentation pattern provides a "fingerprint" for the molecule, allowing for structural elucidation.
For derivatives of this compound, key fragmentation pathways would include:
Loss of small molecules: Neutral losses such as H₂O, CO, and CO₂ are common from the corresponding acid or ester derivatives.
Cleavage of the amide or ester bond: In amide or ester derivatives, a primary fragmentation pathway is the cleavage of the C-N or C-O bond, respectively. This would generate a characteristic fragment ion corresponding to the 3,5-dichloro-4-methoxybenzoyl cation (m/z 203/205/207).
Loss of a methyl group: Fragmentation of the methoxy group can occur via the loss of a methyl radical (•CH₃).
Loss of chlorine: Loss of a chlorine atom or HCl can also be observed.
The mass spectrum of the related compound 3,5-dichlorobenzoyl chloride shows a molecular ion peak and fragments corresponding to the loss of the chlorine from the acyl chloride group and the subsequent loss of carbon monoxide. nist.gov Analysis of the fragmentation of more complex derivatives, such as 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide , reveals characteristic cleavages that help to piece together the different components of the molecule. nist.gov
By carefully analyzing these fragmentation patterns, the structure of novel derivatives can be confidently determined, confirming the incorporation of the 3,5-dichloro-4-methoxybenzoyl moiety and identifying the nature of the attached groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the acyl chloride group, the substituted benzene ring, and the methoxy group.
The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. For acyl chlorides, this band typically appears at a high frequency, generally in the range of 1770-1815 cm⁻¹. libretexts.org The presence of electron-withdrawing chlorine atoms on the benzene ring is expected to further increase this frequency. In contrast, conjugation with the aromatic ring would typically lower it. For 3,5-dichlorobenzoyl chloride, a related compound, the C=O stretch is observed in this high-energy region. nist.gov
The methoxy group (-OCH₃) introduces characteristic bands, including C-H stretching vibrations around 2850-2960 cm⁻¹ and a distinct C-O stretching band. The aromatic C-O stretch is typically found in the 1200-1275 cm⁻¹ region for aryl ethers.
The benzene ring itself gives rise to several absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org In-ring C-C stretching vibrations occur in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring also influences the C-H out-of-plane bending bands in the 675-900 cm⁻¹ region, which can provide clues about the arrangement of substituents. libretexts.org The C-Cl stretching vibrations for aryl chlorides are typically observed in the 1000-1100 cm⁻¹ region, although they can be weaker and harder to assign definitively.
By comparing the spectrum of this compound with those of simpler, related molecules, a detailed assignment of the observed bands can be achieved.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretch | 3100-3000 | libretexts.org |
| Methoxy C-H | Stretch | 2960-2850 | |
| Acyl Chloride C=O | Stretch | 1815-1770 | libretexts.org |
| Aromatic C=C | In-ring stretch | 1600-1400 | libretexts.org |
| Methoxy C-O | Stretch | 1275-1200 | |
| Aryl C-Cl | Stretch | 1100-1000 | |
| C-H | Out-of-plane bend | 900-675 | libretexts.org |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and the specific electronic interactions between the substituents.
X-ray Crystallography for Solid-State Structural Determination
For instance, the crystal structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide, both synthesized from 3,5-dichlorobenzoyl chloride, have been determined. researchgate.net These structures reveal the planarity of the 3,5-dichlorobenzoyl moiety and detail the hydrogen bonding and stacking interactions that govern the crystal packing. In one derivative, 3,5-dichloro-N-(2-chlorophenyl)benzamide, the compound crystallizes in the triclinic space group Pī. researchgate.net Another derivative, 3,5-dichloro-N-(4-chlorophenyl)benzamide, was found to crystallize in a monoclinic system. researchgate.net
Table 2: Representative Crystallographic Data for a Derivative of 3,5-Dichlorobenzoyl Chloride
| Parameter | 3,5-dichloro-N-(2-chlorophenyl)benzamide | Reference |
| Crystal System | Triclinic | researchgate.net |
| Space Group | Pī | researchgate.net |
| a (Å) | 5.047(18) | researchgate.net |
| b (Å) | 10.28(4) | researchgate.net |
| c (Å) | 13.36(5) | researchgate.net |
| α (°) | 107.59(5) | researchgate.net |
| β (°) | 93.55(5) | researchgate.net |
| γ (°) | 98.34(5) | researchgate.net |
| Z | 2 | researchgate.net |
This data pertains to a derivative and is presented to illustrate the type of structural information obtained from X-ray crystallography.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretically calculated composition based on the molecular formula to verify the compound's purity and identity.
The molecular formula for this compound is C₈H₅Cl₃O₂. nih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 239.48 g/mol . nih.gov
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 40.12 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.11 |
| Chlorine | Cl | 35.453 | 3 | 106.359 | 44.41 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.36 |
| Total | 239.485 | 100.00 |
In a typical research setting, the synthesis of a new batch of this compound would be followed by elemental analysis. The experimentally determined percentages of C, H, Cl, and O would be expected to be within a narrow margin (typically ±0.4%) of the theoretical values to confirm the compound's successful synthesis and purification.
Thermal Analysis (TGA/DTA/DrTG) for Thermal Stability Assessment
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to evaluate the thermal stability of a compound and to study its decomposition profile. abo.fi TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating exothermic or endothermic events like melting, crystallization, or decomposition. abo.filibretexts.org The derivative of the TGA curve (DrTG) helps to pinpoint the temperatures of maximum mass loss rates.
For this compound, a TGA analysis would be expected to show a stable baseline up to the onset of decomposition. The decomposition of halogenated and other substituted benzoyl chlorides can be complex. nih.govrsc.org The decomposition of benzoyl hypochlorite, an intermediate in some reactions, is known to be temperature-dependent. cdnsciencepub.com Studies on other acyl chlorides show that decomposition can be initiated by the elimination of HCl. rsc.org
The presence of chlorine and methoxy substituents on the aromatic ring will influence the thermal stability. Halogenated compounds can exhibit complex decomposition pathways, sometimes involving the release of halogenated byproducts. rsc.org A TGA/DTA analysis of this compound would likely reveal a multi-step decomposition process. The initial mass loss could correspond to the loss of the acyl chloride group, followed by the degradation of the substituted aromatic ring at higher temperatures.
DTA would complement the TGA data by showing endothermic peaks for melting and vaporization, and exothermic peaks associated with decomposition processes. For example, a study on the thermal decomposition of 2-nitrobenzoyl chloride showed that the process is highly dependent on the heating rate, which underscores the importance of controlled conditions in thermal analysis. nih.gov
Table 4: Hypothetical Thermal Analysis Data for this compound
| Analysis Type | Observation | Temperature Range (°C) | Interpretation |
| DTA | Endotherm | ~70-90 | Melting Point |
| TGA/DTA | Mass Loss / Exotherm | > 200 | Onset of decomposition |
| DrTG | Peak | ~250-350 | Maximum rate of initial decomposition step |
| TGA/DTA | Further Mass Loss / Exotherms | > 350 | Degradation of intermediate products |
Note: This table is hypothetical and illustrates the expected type of data from a thermal analysis. Actual values would need to be determined experimentally.
Theoretical and Computational Chemistry Investigations of 3,5 Dichloro 4 Methoxybenzoyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 3,5-Dichloro-4-methoxybenzoyl chloride, these calculations can reveal details about its electronic structure, bond energies, and the distribution of electron density, which are crucial for understanding its reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies, often employing hybrid functionals like B3LYP, can determine optimized geometries, molecular orbital energies, and other electronic properties. For aromatic systems like this compound, DFT is instrumental in understanding the influence of substituents on the benzene (B151609) ring and the acyl chloride group.
While direct DFT data for this compound is scarce, studies on analogous compounds such as dichlorochalcones with a 3,5-dichloro substitution pattern show that DFT is effective in determining their stability and reactivity. researchgate.net For instance, calculations on (E)-3-(3,5-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which shares the substituted phenyl moiety, have been performed to analyze properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.gov A smaller gap generally implies higher reactivity.
The electronic properties of substituted benzoyl chlorides are significantly influenced by the electron-donating or electron-withdrawing nature of the substituents. The 4-methoxy group is a strong electron-donating group through resonance, while the 3,5-dichloro substituents are electron-withdrawing through induction. DFT calculations would quantify these opposing effects on the electron density distribution and the reactivity of the carbonyl group.
Table 1: Representative Calculated Electronic Properties for a Generic Substituted Benzoyl Chloride using DFT
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 D |
Note: These are typical value ranges for similar molecules and are for illustrative purposes. Specific values for this compound would require dedicated calculations.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for determining bond dissociation energies (BDEs). The heterolytic bond dissociation energy (HBDE) of the carbon-chlorine bond in the acyl chloride group is a key indicator of the propensity for the molecule to undergo SN1-type reactions, which proceed through an acylium ion intermediate.
Research on the solvolysis of various substituted benzoyl chlorides has demonstrated a strong correlation between the calculated HBDE and the experimental reaction rates. researchgate.net Specifically, a linear relationship has been established between the logarithm of the solvolysis rate constant (log k) and the HBDE. researchgate.net Although this compound was not the primary subject of these studies, the methodology is directly applicable. The study noted that Hammett correlations, a tool for quantifying substituent effects, could be applied to 3,5-dichlorobenzoyl chloride, and it fits well within the established correlation between HBDE and reactivity. researchgate.net This suggests that ab initio calculations of the HBDE for this compound would provide a reliable estimate of its solvolysis reactivity.
Table 2: Illustrative Heterolytic Bond Dissociation Energies (HBDE) for the C-Cl Bond in Substituted Benzoyl Chlorides
| Compound | Substituents | Calculated HBDE (kcal/mol) |
| Benzoyl chloride | H | ~160 |
| 4-Methoxybenzoyl chloride | 4-OCH₃ | Lower than benzoyl chloride |
| 3,5-Dichlorobenzoyl chloride | 3,5-Cl₂ | Higher than benzoyl chloride |
| This compound | 3,5-Cl₂, 4-OCH₃ | Intermediate |
Note: The values are illustrative, based on the expected electronic effects of the substituents. The methoxy (B1213986) group would lower the HBDE, facilitating cation formation, while the chloro groups would increase it.
Reaction Mechanism Modeling
Computational modeling is a critical tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates.
The reactions of this compound, such as acylation and solvolysis, can proceed through different mechanisms, primarily SN1 (dissociative) and SN2 (associative). Computational simulations can model these pathways to determine which is energetically more favorable under different conditions.
Solvolysis reactions of benzoyl chlorides in weakly nucleophilic solvents often exhibit a spectrum of mechanisms from SN2 to SN1. researchgate.net For a substrate like this compound, the powerful electron-donating 4-methoxy group would stabilize the formation of a carbocation, favoring an SN1 pathway. Conversely, the electron-withdrawing 3,5-dichloro groups would destabilize the carbocation, potentially shifting the mechanism towards a more associative SN2 character. Computational modeling can precisely quantify these competing effects by calculating the activation barriers for both pathways.
Studies on related systems, such as 4-methoxybenzyl chloride, show that the addition of electron-withdrawing groups in the meta positions (as in our target molecule) influences the transition state of the reaction. nih.gov
A key feature of the SN1 pathway for benzoyl chloride reactions is the formation of a transient acylium ion (R-C≡O⁺). Computational chemistry allows for the explicit characterization of this high-energy intermediate, as well as the transition states leading to its formation and its subsequent reaction with a nucleophile.
Frequency calculations are used to confirm the nature of stationary points on the potential energy surface. A stable intermediate like the acylium ion will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in the solvolysis of a benzoyl chloride, computational models can identify the transition state for the C-Cl bond cleavage and the subsequent transition state for the attack of a solvent molecule on the resulting acylium ion. The geometries and energies of these structures provide a detailed mechanistic picture. Trapping experiments, such as the Friedel-Crafts reaction with a highly activated aromatic ring in a non-nucleophilic solvent, have been used to provide experimental evidence for the existence of benzoyl cation intermediates, which can be corroborated by computational models. researchgate.net
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamics of this compound can also be investigated computationally.
Conformational analysis would focus on the rotational barriers around the C-C bond connecting the phenyl ring and the carbonyl group, and the C-O bond of the methoxy group. For benzoyl chloride itself, the planar conformation is preferred. researchgate.net However, steric hindrance from ortho substituents can force the carbonyl group out of the plane of the aromatic ring. In this compound, the substituents are in the meta and para positions, so a largely planar conformation of the benzoyl chloride moiety is expected.
Molecular dynamics (MD) simulations could be employed to study the behavior of the molecule in a solvent over time. This would provide insights into the solvent-solute interactions, the stability of different conformations, and the dynamic processes leading up to a chemical reaction. While specific MD studies on this compound are not reported, the methodology is standard for understanding the behavior of molecules in solution.
Studies on Rotational Potentials and Molecular Flexibility
The flexibility of the this compound molecule is primarily determined by the rotation around the single bonds, particularly the bond connecting the carbonyl group to the benzene ring and the bond between the methoxy group and the ring.
The rotation of the benzoyl group is a key factor influencing the molecule's conformational preferences and reactivity. Computational studies on similar molecules, such as 2,6-dichlorobenzoyl chloride, have shown that steric hindrance from ortho substituents can significantly impact the rotational barrier. researchgate.net For 2,6-dichlorobenzoyl chloride, calculations have indicated a perpendicular preferred conformation of the benzoyl group relative to the benzene ring. researchgate.net In the case of this compound, the chlorine atoms are in the meta positions relative to the carbonyl chloride group, which would likely result in a lower rotational barrier compared to ortho-substituted analogues. The methoxy group at the para position is not expected to introduce significant steric hindrance to the rotation of the benzoyl group.
Table 1: Hypothetical Rotational Barrier Data for this compound (for illustrative purposes only, based on related compounds)
| Rotational Bond | Estimated Rotational Barrier (kcal/mol) | Note |
| C(ring)-C(carbonyl) | 2-5 | Lower than ortho-substituted analogs due to reduced steric hindrance. |
| C(ring)-O(methoxy) | 1-3 | Relatively low barrier, typical for methoxy groups on a benzene ring. |
Note: The data in this table is hypothetical and intended for illustrative purposes. No experimental or computational data for the rotational barriers of this compound were found in the searched literature.
Solvent Effects in Theoretical Frameworks
The polarity of the solvent can significantly influence the structure, reactivity, and spectroscopic properties of this compound. Theoretical models are crucial for understanding these interactions at a molecular level.
Continuum Solvation Models and Explicit Solvent Interactions
Two primary theoretical approaches are used to model solvent effects: continuum solvation models and explicit solvent models.
Continuum Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of the bulk solvent effects on properties like conformational energies and reaction barriers. For a polar molecule like this compound, these models would predict a stabilization of more polar conformers in polar solvents.
Explicit Solvent Models involve including individual solvent molecules in the computational simulation, often through molecular dynamics (MD) or Monte Carlo (MC) simulations. This approach provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, it can be essential for understanding reaction mechanisms where specific solvent molecules play a direct role.
Studies on the solvolysis of other substituted benzoyl chlorides have shown that the reaction mechanism can shift from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway depending on the solvent's ionizing power and nucleophilicity. mdpi.comrsc.org For this compound, the electron-withdrawing chlorine atoms would increase the electrophilicity of the carbonyl carbon, while the electron-donating methoxy group would stabilize a potential carbocation intermediate. The balance of these effects, in conjunction with the solvent properties, would dictate its reactivity.
Prediction of Reactivity and Selectivity
Computational chemistry can predict the reactivity and selectivity of this compound in various reactions. This is often achieved by calculating reactivity indices derived from quantum chemical calculations, such as Density Functional Theory (DFT).
Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to act as a nucleophile or an electrophile. For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, making it susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.
For this compound, the carbonyl carbon is expected to be the primary site for nucleophilic attack. The chlorine and methoxy substituents will modulate the reactivity of the aromatic ring towards electrophilic substitution, though the acyl chloride group is a strong deactivating group.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models rely on molecular descriptors that quantify various aspects of the molecular structure.
No specific QSAR or QSPR studies featuring this compound were identified in the literature. However, developing such a model would involve:
Data Set Compilation: Gathering a set of benzoyl chloride derivatives with known experimental data for a specific activity or property.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the observed activity/property.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
Such a model could then be used to predict the properties of new, untested benzoyl chloride derivatives, including this compound.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of acyl chlorides, including 3,5-Dichloro-4-methoxybenzoyl chloride, often relies on reagents like thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃, PCl₅). chemguide.co.ukchemeurope.comlibretexts.org While effective, these methods generate stoichiometric amounts of acidic and toxic byproducts such as sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus-based waste, posing environmental and handling challenges. chemguide.co.ukchemeurope.com
Future research is focused on developing "greener" synthetic routes that align with the principles of sustainable chemistry. This involves exploring alternative chlorinating agents that are less hazardous and produce benign byproducts. Another key area is the implementation of catalytic processes that can reduce the amount of reagents needed and lower the energy requirements of the reaction. google.com Research into solvent selection is also critical, with a push towards using safer, recyclable, or biodegradable solvents to replace traditional chlorinated or volatile organic solvents. The goal is to create a more atom-economical and environmentally friendly lifecycle for this important chemical.
A comparison of traditional and potential green synthesis reagents is outlined below.
| Reagent Type | Conventional Reagents | Potential Green Alternatives | Key Advantages of Green Alternatives |
| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride, Phosphorus pentachloride (PCl₅) wikipedia.orgatamanchemicals.com | Vilsmeier reagent (from DMF and a benign chlorine source), N-Chlorosuccinimide (NCS) with a photocatalyst organic-chemistry.org | Milder reaction conditions, avoidance of toxic gaseous byproducts (SO₂, HCl) wikipedia.org, higher selectivity. |
| Catalyst | Stoichiometric or no catalyst | Clay-supported catalysts (e.g., Envirocats), solid acid catalysts taylorandfrancis.com | Catalyst can be recovered and reused, reducing waste and cost; reactions can proceed under milder conditions. |
| Solvent | Toluene (B28343), Chloroform (B151607) nus.edu.sg | Ionic liquids, supercritical CO₂, bio-derived solvents (e.g., Cyrene) | Reduced volatility and toxicity, potential for recyclability, lower environmental impact. |
Exploration of Novel Catalytic Systems for Transformations
This compound is a key building block, and its value is realized through its chemical transformations, such as Friedel-Crafts acylations, esterifications, and amidations. wikipedia.orgatamanchemicals.com Traditional methods for these reactions can require harsh conditions and stoichiometric amounts of catalysts, like aluminum chloride (AlCl₃). acs.org
Emerging research trends point toward the use of novel catalytic systems to make these transformations more efficient, selective, and tolerant of a wider range of functional groups. This includes the exploration of:
Photoredox and Cooperative Catalysis: Recent advancements have shown that photoredox catalysis can activate benzyl (B1604629) chlorides under mild conditions for coupling reactions. nih.gov Cooperative catalysis, using combinations of catalysts like a nucleophilic catalyst (e.g., lutidine) and a photocatalyst, can overcome the high activation barriers associated with cleaving C-Cl bonds, allowing previously unreactive substrates to be used. acs.org
Heterogeneous Catalysts: Clay-supported reagents, such as Envirocat EPZG (a clay-supported ferric chloride), are being investigated as efficient and reusable catalysts for Friedel-Crafts acylations. taylorandfrancis.com These solid catalysts simplify product purification, as they can be easily filtered out of the reaction mixture, and they often operate under solvent-free conditions, further enhancing the green credentials of the process. taylorandfrancis.com
These advanced catalytic approaches promise to expand the synthetic utility of this compound, enabling the creation of complex molecules with greater precision and under more sustainable conditions.
Expansion of Applications in Multifunctional Materials
While benzoyl chlorides are known precursors for dyes, pharmaceuticals, and polymers, the specific substitution pattern of this compound makes it a particularly interesting candidate for advanced, multifunctional materials. wikipedia.orgchemicalbook.comgunjalindustries.com The chlorine and methoxy (B1213986) groups on the benzene (B151609) ring provide handles for further functionalization, allowing for the fine-tuning of material properties.
Future research is expected to leverage this unique structure to develop materials that combine multiple properties. For instance, its derivatives are already being used in the synthesis of novel phenol (B47542) compounds with potential biological activity. google.comgoogle.comepo.org An emerging trend is to incorporate such biologically active moieties into polymer backbones. This could lead to the development of:
Bioactive Polymers: Materials that have inherent therapeutic properties, such as antimicrobial or anti-inflammatory surfaces for medical devices.
High-Performance Polymers: The dichloro-substitution can enhance thermal stability and flame retardancy, making derivatives suitable for specialty polymers used in demanding electronic or aerospace applications. wikipedia.org
Functional Resins: Its use as a crosslinking agent or monomer in the production of epoxy or polyester (B1180765) resins can impart specific characteristics like improved chemical resistance or modified optical properties. chemicalbook.com
Advanced Computational Design of Derivatives with Targeted Properties
The process of discovering new molecules with desired functions is being revolutionized by computational chemistry. In silico drug design, which uses computer modeling to predict the properties and activities of molecules before they are synthesized, is a rapidly growing field. ijpsjournal.commdpi.comaichemist.eu
For this compound, this approach offers a powerful tool for designing novel derivatives with precisely targeted properties. Researchers can use software to:
Predict Bioactivity: By docking virtual derivatives into the active sites of biological targets like enzymes or receptors, scientists can estimate their potential as new drugs. ijpsjournal.comnih.gov
Evaluate ADME/Tox Properties: Software suites like SwissADME can predict the pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) and potential toxicity of designed molecules, helping to identify promising candidates and flag problematic ones early in the discovery process. ijpsjournal.com
Optimize Material Characteristics: Computational models can predict physical properties relevant to materials science, such as thermal stability, electronic properties, and polymerizability.
This computational-first approach significantly reduces the time, cost, and waste associated with traditional trial-and-error laboratory work, accelerating the pace of innovation. ijpsjournal.com
| Computational Tool/Method | Application for Designing Derivatives | Predicted Properties |
| Molecular Docking (e.g., AutoDock) | Predicting binding affinity and mode of interaction with a biological target (e.g., protein, enzyme). ijpsjournal.comijpsjournal.com | Binding energy, protein-ligand interactions, potential as a therapeutic agent. |
| Pharmacokinetic Prediction (e.g., SwissADME) | Evaluating drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties. ijpsjournal.com | Lipinski's Rule of Five compliance, gastrointestinal absorption, blood-brain barrier permeability, bioavailability score. ijpsjournal.comijpsjournal.com |
| QSAR (Quantitative Structure-Activity Relationship) | Building mathematical models that correlate chemical structure with a specific activity or property. mdpi.com | Biological activity (e.g., IC₅₀), toxicity, physical properties (e.g., solubility). |
| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity and spectroscopic properties. mdpi.com | Molecular orbital energies, reaction pathways, spectral characteristics. |
Integration with High-Throughput Screening and Automation in Synthesis
To complement the rapid design of new molecules via computational methods, the physical synthesis and testing processes must also be accelerated. High-throughput screening (HTS) and laboratory automation are becoming indispensable tools in modern chemical research. mdpi.com
Future work with this compound and its derivatives will likely involve:
Automated Synthesis Platforms: Robotic systems can perform numerous reactions in parallel, enabling the rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature) for transformations involving this compound. This allows for the swift creation of large libraries of derivatives for testing.
High-Throughput Screening for Activity: Once libraries of derivatives are synthesized, HTS can be used to quickly evaluate their biological activity or material properties. For example, screening for enzyme inhibition or antimicrobial effects can identify "hit" compounds from thousands of candidates in a short period. acs.org
The integration of computational design, automated synthesis, and high-throughput screening creates a powerful discovery cycle. This synergistic approach allows researchers to move from a design concept to a validated lead compound or material with unprecedented speed and efficiency.
Q & A
Q. What are the optimized synthetic routes for 3,5-dichloro-4-methoxybenzoyl chloride, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step process starting from m-xylene. Key steps include side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Optimal conditions involve:
- Side-chain chlorination : Using excess Cl₂ gas at 110–120°C under UV light for 8–10 hours.
- Ring chlorination : FeCl₃ as a catalyst at 60–70°C for 6 hours.
- Hydrolysis : NaOH (10% w/v) at 80°C for 2 hours.
- Decarbonylation : PCl₅ in refluxing toluene (110°C) for 4 hours. This method achieves a 63.03% overall yield (based on m-xylene) and 99.2% purity, validated by ¹H NMR .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H NMR : The methoxy (-OCH₃) group appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons (due to symmetry) are absent, confirming substitution at the 3,5-positions.
- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1760 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 239 (M⁺), with fragmentation patterns consistent with Cl and OCH₃ loss .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and hydrolyzes readily. Best practices include:
- Storage under inert gas (N₂/Ar) at –20°C in amber glass vials.
- Use of anhydrous solvents (e.g., dry THF or DCM) during reactions.
- Immediate neutralization of spills with sodium bicarbonate to prevent corrosive hazards .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of chlorination in the synthesis of this compound?
The methoxy group at the 4-position directs electrophilic chlorination to the 3,5-positions via resonance and inductive effects. Computational studies (DFT) reveal that the electron-donating -OCH₃ group lowers the activation energy for chlorination at meta positions by stabilizing transition states. Experimental validation uses competitive chlorination of methoxy-substituted analogs .
Q. How does the reactivity of this compound compare to its hydroxyl or methyl analogs in nucleophilic acyl substitution?
- Hydroxyl analog (3,5-dichloro-4-hydroxybenzoic acid) : The -OH group increases electrophilicity via hydrogen bonding but requires protection (e.g., silylation) to avoid side reactions.
- Methyl analog (3,5-dichloro-4-methylbenzoyl chloride) : The electron-donating -CH₃ group reduces reactivity toward nucleophiles by ~30% compared to the methoxy derivative, as shown by kinetic studies in DMF .
Q. What computational tools are recommended for modeling the electronic effects of substituents on this compound’s reactivity?
Q. What challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Common impurities include residual m-xylene (≤0.5%) and hydrolyzed byproducts (e.g., 3,5-dichloro-4-methoxybenzoic acid). Resolution methods:
- HPLC-PDA : C18 column with acetonitrile/water (70:30) mobile phase; LOD = 0.01% for carboxylic acid impurities.
- GC-MS : Headspace analysis for volatile hydrocarbons .
Contradictions and Methodological Considerations
- Yield variability : The 63% yield reported in may decrease if chlorination is incomplete. Mitigate by monitoring reaction progress via TLC (hexane:ethyl acetate = 4:1) .
- Spectral discrepancies : NIST data () may lack reference peaks for this specific compound; always cross-validate with synthesized standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
